Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester is a chemical compound with the molecular formula C8H4F3NO6S It is known for its unique structural properties, which include a trifluoromethanesulfonate group attached to a 5-formyl-2-nitrophenyl ester
Vorbereitungsmethoden
The synthesis of methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester typically involves the esterification of methanesulfonic acid with 5-formyl-2-nitrophenol in the presence of trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester involves its reactivity with various molecular targets. The trifluoromethanesulfonate group is highly reactive, making the compound a potent electrophile in chemical reactions. This reactivity allows it to interact with nucleophiles, leading to the formation of new chemical bonds. The molecular pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester can be compared with similar compounds such as:
Methanesulfonic acid, trifluoro-, 2,6-dimethyl-4-nitrophenyl ester: This compound has similar reactivity but different steric and electronic properties due to the presence of methyl groups.
Methanesulfonic acid, trifluoro-, 6-formyl-2-naphthalenyl ester: This compound has a naphthalene ring, which affects its reactivity and applications.
Methanesulfonic acid, 1,1,1-trifluoro-, 4-methoxy-2-nitrophenyl ester:
These comparisons highlight the unique structural and reactivity features of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
261157-52-2 |
---|---|
Molekularformel |
C8H4F3NO6S |
Molekulargewicht |
299.18 g/mol |
IUPAC-Name |
(5-formyl-2-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H4F3NO6S/c9-8(10,11)19(16,17)18-7-3-5(4-13)1-2-6(7)12(14)15/h1-4H |
InChI-Schlüssel |
AYIXENKMQZRDFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.